Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-
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Overview
Description
Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- is a heterocyclic compound that belongs to the class of thienoquinolines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodocyclization reaction, where 3-alkynyl-2-(methylthio)quinolines undergo cyclization in the presence of iodine to form the thienoquinoline core . Another approach involves the use of palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck reactions to achieve structural diversification of the resulting halide derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]quinoline derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodocyclization, palladium catalysts for cross-coupling reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include halogenated thienoquinolines, oxidized quinoline derivatives, and substituted thienoquinolines with diverse functional groups .
Scientific Research Applications
Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s biological activities are often attributed to its ability to modulate key signaling pathways and molecular targets involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- include:
Thieno[2,3-c]quinoline: Another thienoquinoline derivative with a different ring fusion pattern.
Selenopheno[2,3-b]quinoline: A selenium-containing analog with similar structural features.
Thieno[3,2-c]quinoline: A thienoquinoline derivative with a different thiophene ring position.
Uniqueness
Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl- is unique due to its specific ring fusion pattern and the presence of a methyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other thienoquinoline derivatives .
Properties
CAS No. |
59281-01-5 |
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Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-methyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H11NS/c1-8-9-4-2-3-5-11(9)13-12-10(8)6-7-14-12/h2-5H,6-7H2,1H3 |
InChI Key |
FZTJGQRJWJNVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCSC2=NC3=CC=CC=C13 |
Origin of Product |
United States |
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